molecular formula C9H6Br2O B1591057 5,7-Dibromo-1-indanone CAS No. 923977-18-8

5,7-Dibromo-1-indanone

Cat. No. B1591057
M. Wt: 289.95 g/mol
InChI Key: WLRPGDOWFWBUAE-UHFFFAOYSA-N
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Description

5,7-Dibromo-1-indanone is an organic compound that falls under the category of complex ketones . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 1-indanones, including 5,7-dibromo-1-indanone, has been extensively studied. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-1-indanone is represented by the linear formula C9H6Br2O . It has a molecular weight of 289.95 .


Physical And Chemical Properties Analysis

5,7-Dibromo-1-indanone is a solid substance with a melting point range of 143-147 °C . Its empirical formula is C9H6Br2O, and it has a molecular weight of 289.95 .

Scientific Research Applications

1-indanones have a broad range of biological activity and are used in various scientific fields . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

The synthesis of 1-indanones involves more than 100 methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . One commonly used reaction is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

As for the results or outcomes obtained, 1-indanones and their derivatives have shown promising results in various biological applications. For instance, they have been found to be effective in inhibiting HCV replication, which is crucial in the treatment of hepatitis C .

Safety And Hazards

5,7-Dibromo-1-indanone is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use it only in a well-ventilated area .

properties

IUPAC Name

5,7-dibromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRPGDOWFWBUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581297
Record name 5,7-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-1-indanone

CAS RN

923977-18-8
Record name 5,7-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIBROMO-1-INDANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CR Chaplain - 2021 - search.proquest.com
Despite extensive research and a number of approved therapeutic approaches, a preventative and curative treatment for HIV infection and AIDS still remains a prominent global health …
Number of citations: 3 search.proquest.com

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